4-Amino-3-chloro-2-fluorobenzonitrile chemical properties
4-Amino-3-chloro-2-fluorobenzonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Amino-3-chloro-2-fluorobenzonitrile
Introduction
4-Amino-3-chloro-2-fluorobenzonitrile is a highly functionalized aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group, a nitrile moiety, and two distinct halogen atoms (chlorine and fluorine), imparts a versatile reactivity profile. This guide provides a detailed exploration of its chemical properties, synthetic pathways, reactivity, and applications, offering field-proven insights for professionals in drug development and materials science. The presence of fluorine and chlorine atoms can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in medicinal chemistry.[1][2]
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a chemical compound are defined by its structure and physical attributes. These properties are critical for determining appropriate handling, storage, and application conditions.
Molecular Structure:
The structure consists of a benzene ring substituted with four different functional groups. The relative positions of these groups are crucial to the molecule's overall reactivity and electronic properties. The amino group at position 4 is a strong electron-donating group, while the nitrile group at position 1 and the halogens at positions 2 (fluoro) and 3 (chloro) are electron-withdrawing.
Physicochemical Data Summary
The properties of 4-Amino-3-chloro-2-fluorobenzonitrile are summarized below. It is important to note that slight variations in reported data may exist between suppliers.
| Property | Value | Source(s) |
| CAS Number | 2092765-25-6 | |
| Molecular Formula | C₇H₄ClFN₂ | |
| Molecular Weight | 170.57 g/mol | |
| Appearance | Yellow to Brown Solid | [3] |
| Purity | Typically ≥95% | |
| Storage Temperature | Keep in a dark place, inert atmosphere, room temperature or refrigerated. | [3] |
| InChI Key | AJCBKKMMRONXGD-UHFFFAOYSA-N |
Note: Data for isomeric structures, such as 4-Amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7), may sometimes be conflated. Researchers should always verify the specific isomer being referenced.[3][4]
Synthesis and Reactivity
The synthetic utility of 4-Amino-3-chloro-2-fluorobenzonitrile stems from its role as a versatile intermediate. Understanding its synthesis and the reactivity of its functional groups is key to its application.
Synthetic Pathways
A generalized workflow for synthesizing a related compound, 4-amino-3-chlorobenzonitrile, involves the hydrolysis of an acetanilide precursor, which protects the amino group during earlier synthetic steps.[5]
Caption: Plausible synthetic workflow for 4-Amino-3-chloro-2-fluorobenzonitrile.
Core Reactivity
The chemical behavior of 4-Amino-3-chloro-2-fluorobenzonitrile is dictated by the interplay of its three primary functional groups: the amino group, the nitrile group, and the halogenated aromatic ring.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The diazonium salt intermediate is particularly useful as it can be converted into a wide range of other functional groups. The amino group is also a potent activating group, directing subsequent electrophilic aromatic substitutions to the ortho and para positions (relative to itself).
-
Nitrile Group (-C≡N): The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or, with careful control, a primary amide.[6] It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Aromatic Ring: The benzene ring itself is subject to substitution reactions. The electron-donating amino group activates the ring, while the electron-withdrawing nitrile, chloro, and fluoro groups deactivate it. The directing effects of these groups must be considered in any planned electrophilic substitution. The presence of halogens also allows for nucleophilic aromatic substitution (SNAAr) reactions, especially when activated by the strongly electron-withdrawing nitrile group.
Caption: Key reactivity pathways of the functional groups.
Applications in Research and Drug Development
Halogenated organic compounds are of immense importance in medicinal chemistry.[1] The inclusion of chlorine and fluorine atoms can enhance a drug candidate's potency, selectivity, and metabolic profile.
-
Pharmaceutical Intermediate: 4-Amino-3-chloro-2-fluorobenzonitrile serves as a crucial building block for synthesizing more complex, biologically active molecules.[2][7] Its trifunctional nature allows for sequential and regioselective modifications, building a molecular scaffold for various therapeutic targets.
-
Kinase Inhibitors: Many modern targeted cancer therapies are kinase inhibitors. The benzonitrile scaffold is a common feature in such drugs. For example, derivatives of 4-amino-3-chlorobenzoate esters have been investigated as EGFR (Epidermal Growth Factor Receptor) inhibitors, demonstrating the potential of this substitution pattern to yield cytotoxic compounds that target EGFR and induce apoptosis in cancer cells.[8] The specific stereoelectronic properties of 4-Amino-3--chloro-2-fluorobenzonitrile make it an attractive starting point for developing novel inhibitors.
-
Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides relies on intermediates that can introduce specific functionalities to enhance efficacy and selectivity. Halogenated aromatics are frequently used in this field.[7]
Safety and Handling
Proper handling of 4-Amino-3-chloro-2-fluorobenzonitrile is essential due to its potential hazards. The following information is derived from typical Safety Data Sheets (SDS) for this or structurally similar compounds.
GHS Hazard Classification:
Precautionary Measures and PPE:
-
Prevention:
-
Response:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved dust mask or respirator if dust is generated.
-
Conclusion
4-Amino-3-chloro-2-fluorobenzonitrile is a strategically important chemical intermediate with a rich reactivity profile. The combination of an amino, nitrile, and two different halogen substituents on an aromatic core provides chemists with multiple avenues for molecular elaboration. Its demonstrated utility as a precursor for pharmacologically active compounds, particularly in the realm of kinase inhibitors, underscores its value in modern drug discovery and development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. As research into targeted therapies and advanced materials continues, the demand for such highly functionalized building blocks is expected to grow.
References
-
2-Amino-4-(3-chloro-2-fluoroanilino)benzonitrile | C13H9ClFN3 | CID 80033219. (n.d.). PubChem. Retrieved from [Link]
-
4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896. (n.d.). PubChem. Retrieved from [Link]
-
4-Amino-2-(trifluoromethyl)benzonitrile Properties. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved from [Link]
-
Synthesis of 4-amino-3-chlorobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]
-
4-Amino-2-chloro-3-fluorobenzonitrile. (n.d.). Nanjing Bike Biotechnology Co., Ltd. Retrieved from [Link]
-
4-Amino-2-chloro-3-fluorobenzonitrile | 757247-99-7. (n.d.). MilliporeSigma. Retrieved from [Link]
-
Nayak, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105156. Retrieved from [Link]
-
Supplementary Information. (2023). The Royal Society of Chemistry. Retrieved from [Link]
-
The Chemical Significance of 4-Amino-2-Fluorobenzonitrile: Properties, Synthesis, and Market Trends. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]
-
Al-Suhaimi, K. S., et al. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Frontiers in Chemistry, 11, 1269229. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-Amino-2-chloro-3-fluorobenzonitrile | 757247-99-7 [sigmaaldrich.com]
- 4. 4-Amino-2-chloro-3-fluorobenzonitrile | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. 4-Amino-3-chlorobenzotrifluoride | 39885-50-2 | TCI AMERICA [tcichemicals.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
